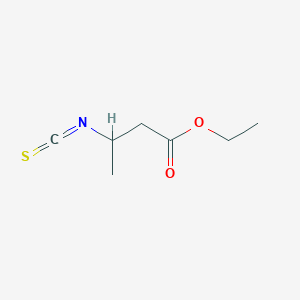

Ethyl 3-isothiocyanatobutyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-isothiocyanatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-3-10-7(9)4-6(2)8-5-11/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPWLYQGLIRJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339871 | |

| Record name | Ethyl 3-isothiocyanatobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206750-29-0 | |

| Record name | Ethyl 3-isothiocyanatobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206750-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-isothiocyanatobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206750-29-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-Isothiocyanatobutyrate

CAS Number: 206750-29-0

This guide provides a comprehensive technical overview of Ethyl 3-isothiocyanatobutyrate, a versatile bifunctional molecule with significant potential in synthetic chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and potential applications of this compound, underpinned by established scientific principles and methodologies.

Introduction

This compound is a chemical compound featuring both an ester and an isothiocyanate functional group. This dual reactivity makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and complex organic molecules. The isothiocyanate group is a well-known electrophile, readily reacting with nucleophiles, while the ester moiety offers a handle for further chemical transformations. Its structure presents opportunities for creating diverse molecular scaffolds, a key aspect in the exploration of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 206750-29-0 | [1] |

| Molecular Formula | C₇H₁₁NO₂S | [1] |

| Molecular Weight | 173.23 g/mol | [1] |

| Boiling Point | 87-88 °C at 5 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| Refractive Index | 1.491 | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved from its corresponding primary amine precursor, ethyl 3-aminobutanoate. Several methods exist for the conversion of primary amines to isothiocyanates, with the reaction with thiophosgene or carbon disulfide being the most prevalent.

General Synthetic Approach from Ethyl 3-Aminobutanoate

The conversion of ethyl 3-aminobutanoate to this compound involves the formation of a dithiocarbamate intermediate, followed by its decomposition to the isothiocyanate. This is a widely adopted and efficient method for the synthesis of isothiocyanates.

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound, adapted from established methods for isothiocyanate synthesis.[2][3]

Materials:

-

Ethyl 3-aminobutanoate

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Phosphorus oxychloride (POCl₃) or Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dithiocarbamate Salt Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl 3-aminobutanoate (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The formation of the dithiocarbamate salt can be monitored by TLC.

-

-

Decomposition to Isothiocyanate:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of phosphorus oxychloride (1.1 eq) or dicyclohexylcarbodiimide (1.1 eq) in dichloromethane dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Chemical Reactivity and Mechanistic Insights

The isothiocyanate group (-N=C=S) is a heterocumulene and the key to the reactivity of this compound. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it susceptible to nucleophilic attack.

Reaction with Nucleophiles: Formation of Thiourea Derivatives

A cornerstone reaction of isothiocyanates is their facile reaction with primary and secondary amines to form N,N'-disubstituted thioureas.[2][4] This reaction is typically rapid and proceeds with high yields, making it a valuable tool in synthetic and medicinal chemistry.[5][6][7][8]

Diagram of the Reaction with a Primary Amine

Caption: Reaction of this compound with a primary amine.

The reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate. Subsequent proton transfer leads to the stable thiourea product. The reaction is often carried out in a variety of solvents at room temperature and is generally considered a "click" type reaction due to its efficiency and reliability.[9]

Cyclization Reactions: Synthesis of Heterocycles

This compound serves as a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles.[10][11][12][13] These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceuticals. For instance, reaction with α-haloketones can lead to the formation of substituted thiazole rings.

Applications in Drug Development

The isothiocyanate and thiourea functionalities are present in a wide range of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities.[6][8][14][15][16]

As a Scaffold for Bioactive Molecules

This compound can be utilized as a starting material to generate libraries of thiourea derivatives for high-throughput screening in drug discovery programs. The ease of the thiourea formation allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).[8][17][18][19][20] The butyrate ester portion of the molecule can also be modified to further tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Potential Pharmacological Activities of Derivatives

Derivatives of this compound, particularly the corresponding thioureas, are of interest for their potential pharmacological activities. Thiourea derivatives have been reported to possess a broad spectrum of biological effects, and the structural framework provided by this compound offers a promising starting point for the design of novel therapeutic agents.[5][6][7]

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group, a doublet for the methyl group at the 3-position, and multiplets for the methylene and methine protons of the butyrate chain.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the butyrate backbone, and a key, often broad, signal for the isothiocyanate carbon (-N=C =S) typically found in the range of 125-140 ppm.[23]

-

FTIR: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected around 2050-2150 cm⁻¹, along with a strong absorption for the ester carbonyl group (C=O) around 1730-1750 cm⁻¹.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the straightforward synthesis of a diverse range of compounds, particularly thiourea derivatives and heterocyclic systems. The established reactivity of the isothiocyanate group, coupled with the potential for further modification of the ester moiety, makes this compound a compelling building block for the development of novel molecules with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

-

Thiourea derivatives with pharmacological properties. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ethyl isothiocyanate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Khidre, R. E., & Rita, M. (2024). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. Mini-Reviews in Organic Chemistry, 22(6).

- Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PubMed Central.

- Biological Applications of Thiourea Deriv

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.).

- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). PubMed Central.

-

A suggested mechanism for the synthesis of thiazole derivative 11. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv

- Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyan

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH.

-

ethyl isocyanide. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

- Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central.

-

ChemInform Abstract: Synthesis of Ethyl 4-Isothiocyanatobutanoate Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). New Home Pages of Dr. Rainer Glaser.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PubMed Central.

- Synthesis and biological evaluation of thiosemicarbazone deriv

- Design, synthesis, and biological evaluation of aryloxyethyl thiocyanate derivatives against Trypanosoma cruzi. (n.d.). PubMed.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- Synthesis and Biological Evaluation of 3-thiosemicarbazoneacetyl Coumarin derivatives as Antioxidant. (n.d.). Research Journal of Pharmacy and Technology.

- Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020).

Sources

- 1. echemi.com [echemi.com]

- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 8. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bepls.com [bepls.com]

- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyanate functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of aryloxyethyl thiocyanate derivatives against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rjptonline.org [rjptonline.org]

- 20. researchgate.net [researchgate.net]

- 21. Ethyl isothiocyanate | C3H5NS | CID 10966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. glaserr.missouri.edu [glaserr.missouri.edu]

- 24. researchgate.net [researchgate.net]

- 25. Ethyl isobutyrate(97-62-1) 13C NMR spectrum [chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-Isothiocyanatobutyrate

Abstract

Ethyl 3-isothiocyanatobutyrate is a β-isothiocyanato ester of interest in synthetic and medicinal chemistry. Isothiocyanates (-N=C=S) are a class of compounds known for their versatile reactivity and significant biological activities, including anticancer and antimicrobial properties.[1][2] They serve as crucial intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles.[3] This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers and professionals in drug development. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind protocol choices, emphasizes safety considerations, and presents self-validating experimental workflows. We will detail the classic, albeit hazardous, thiophosgene method and focus on safer, more contemporary approaches involving the decomposition of an intermediate dithiocarbamate salt using reagents such as ethyl chloroformate and tosyl chloride.

Foundational Principles: From β-Amino Ester to Isothiocyanate

The synthesis of this compound begins with its corresponding primary amine precursor, Ethyl 3-aminobutyrate. This β-amino acid derivative is a valuable chiral building block in its own right.[4] The core transformation involves the conversion of the primary amino group (-NH₂) into the isothiocyanate (-N=C=S) moiety.

The most prevalent and historically significant strategies for this transformation fall into two main categories: direct reaction with a thiocarbonyl source like thiophosgene, or a two-step process involving the formation and subsequent desulfurization of a dithiocarbamate salt.[1][5] The choice of method is often a trade-off between reaction efficiency, substrate scope, and, most critically, reagent toxicity and handling requirements.

Caption: General Synthetic Strategy.

Method 1: The Thiophosgene Pathway

The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a non-nucleophilic base is the signature reaction for isothiocyanate synthesis.[1][6] It is often efficient and high-yielding.

Mechanistic Overview & Expert Insights

The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride (HCl), which are scavenged by a base (e.g., triethylamine or calcium carbonate), to yield the final isothiocyanate product.

Causality of Experimental Choices: The primary advantage of this method is its directness and reliability. However, the extreme toxicity of thiophosgene cannot be overstated.[7][8] It is a volatile, corrosive, and lachrymatory liquid that can cause severe respiratory damage and delayed pulmonary edema.[7][8][9] Its use necessitates stringent safety protocols, including a high-performance fume hood, specialized personal protective equipment (PPE), and a quench solution (e.g., aqueous ammonia) readily available to neutralize the reagent and any spills. For this reason, while mechanistically important, this method is often replaced by safer alternatives in modern laboratories.

Caption: Thiophosgene Reaction Pathway.

Experimental Protocol: Thiophosgene Method

Disclaimer: This protocol is intended for experienced chemists only and must be performed with extreme caution in a certified chemical fume hood.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of Ethyl 3-aminobutyrate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M). Add a non-nucleophilic base such as calcium carbonate (2.5 eq).

-

Reagent Addition: Cool the stirred suspension to 0 °C using an ice bath. Add a solution of thiophosgene (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. The reaction is exothermic and the temperature should be maintained below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the base. Carefully transfer the filtrate to a separatory funnel.

-

Purification: Wash the organic layer sequentially with cold water (2x) and brine (1x). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. Caution: Ensure the rotary evaporator exhaust is properly vented into the fume hood.

-

Final Product: The crude product is typically purified by vacuum distillation to afford this compound as a liquid.

Method 2: Dithiocarbamate Salt Decomposition Pathway

A safer and more common approach involves the in-situ formation of a dithiocarbamate salt, followed by decomposition using a desulfurizing agent.[1] This two-step, one-pot procedure avoids the use of highly toxic thiophosgene.

Step 1: Formation of the Dithiocarbamate Intermediate

The first step is the reaction of Ethyl 3-aminobutyrate with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or aqueous NaOH) to form the corresponding dithiocarbamate salt.[1][5]

Step 2: Desulfurization Protocols

Once the dithiocarbamate salt is formed, a desulfurizing agent is added to induce the elimination of a sulfur-containing byproduct, yielding the isothiocyanate. We present two effective protocols using different reagents.

Caption: Dithiocarbamate Decomposition Workflow.

Protocol A: Using Ethyl Chloroformate

Expert Insights: Ethyl chloroformate serves as an efficient activating agent for the dithiocarbamate. It reacts with one of the sulfur atoms to form a labile mixed thioanhydride, which readily decomposes upon addition of a base, eliminating carbonyl sulfide (COS) and ethanol to give the desired isothiocyanate.[10] This method avoids highly toxic reagents and byproducts.

Detailed Step-by-Step Methodology:

-

Dithiocarbamate Formation: In a round-bottom flask, dissolve Ethyl 3-aminobutyrate (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent like chloroform or DCM (~0.5 M). Cool the solution to 0-5 °C. Add carbon disulfide (1.2 eq) dropwise, maintaining the temperature. Stir the mixture at this temperature for 1-2 hours.

-

Activation: While maintaining the cold temperature, slowly add ethyl chloroformate (1.1 eq) dropwise. A precipitate may form. Allow the reaction to stir for an additional 1 hour at 0-5 °C.

-

Decomposition: Slowly warm the reaction to room temperature and then heat to a gentle reflux (~40 °C for DCM) for 1-2 hours until gas evolution (COS) ceases. Monitor the reaction by TLC for the formation of the product.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Wash the organic phase with 1M HCl (2x), water (1x), and saturated brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol B: Using Tosyl Chloride (TsCl)

Expert Insights: This method, highlighted by Wong and Dolman, uses tosyl chloride to mediate the decomposition of the in-situ generated dithiocarbamate salt.[5] The reaction is clean, high-yielding, and generally applicable to a wide range of amines.[5] The tosyl chloride likely forms a thiotosyl ester intermediate which rapidly decomposes.[1]

Detailed Step-by-Step Methodology:

-

Dithiocarbamate Formation: To a solution of Ethyl 3-aminobutyrate (1.0 eq) in DCM (~0.4 M) at room temperature, add carbon disulfide (1.5 eq) followed by triethylamine (1.5 eq). Stir the mixture for 30 minutes.

-

Decomposition: Add a solution of tosyl chloride (1.1 eq) in DCM dropwise to the reaction mixture. Stir at room temperature for 1-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting amine.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM. Wash the solution sequentially with water (2x), 1M NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure isothiocyanate.

Comparative Analysis of Synthesis Methods

| Feature | Method 1: Thiophosgene | Method 2A: Ethyl Chloroformate | Method 2B: Tosyl Chloride |

| Primary Reagent | Thiophosgene (CSCl₂) | Carbon Disulfide, Ethyl Chloroformate | Carbon Disulfide, Tosyl Chloride |

| Safety Profile | Extreme Hazard. Highly toxic, corrosive.[7][8][9] | Moderate Hazard. CS₂ is flammable and toxic. | Moderate Hazard. CS₂ is flammable and toxic. |

| Typical Yield | Good to Excellent | Good to Excellent[10] | Good to Excellent (75-97% reported for various amines)[1][5] |

| Scalability | Challenging due to safety concerns. | Readily scalable. | Readily scalable. |

| Byproducts | HCl | Carbonyl Sulfide (COS), Triethylamine HCl | Triethylamine HCl, Toluenesulfonate salts |

| Simplicity | One-step transformation. | One-pot, two-step procedure. | One-pot, two-step procedure. |

Characterization of this compound

The successful synthesis of this compound (CAS: 206750-29-0, Molecular Formula: C₇H₁₁NO₂S, MW: 173.23 g/mol ) should be confirmed using standard analytical techniques.[11][12]

-

Infrared (IR) Spectroscopy: The defining characteristic is a strong, sharp absorption band in the region of 2050-2150 cm⁻¹ corresponding to the asymmetric N=C=S stretching vibration.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl ester group (a triplet and a quartet), and signals for the butyrate backbone protons, with chemical shifts influenced by the neighboring isothiocyanate group.

-

¹³C NMR: The isothiocyanate carbon typically appears in the range of 125-140 ppm. Other signals for the ester carbonyl and the aliphatic carbons will also be present.

-

-

Mass Spectrometry (MS): Electron ionization (EI-MS) will show the molecular ion peak (M⁺) at m/z = 173, along with a characteristic fragmentation pattern that can be used to confirm the structure.

Conclusion

While the direct synthesis of this compound via the thiophosgene route is a classic method, its inherent dangers render it unsuitable for most modern applications. This guide strongly advocates for the use of safer, one-pot methods involving the decomposition of a dithiocarbamate salt. Both the ethyl chloroformate and tosyl chloride protocols offer efficient, scalable, and significantly safer alternatives for producing this valuable synthetic intermediate. The choice between them may depend on reagent availability, cost, and specific substrate compatibility, but both represent robust and reliable systems for the synthesis of this compound and related compounds.

References

-

206750-29-0|this compound. BIOFOUNT. [Link]

-

Synthesis of Isothiocyanates: An Update. National Institutes of Health (NIH). [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Methods of synthesizing isothiocyanates. ResearchGate. [Link]

-

Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing). [Link]

-

An Efficient Synthesis of α-Isothiocyanato-α,β-unsaturated Esters from Morita-Baylis-Hillman Adducts. ResearchGate. [Link]

-

Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

Thiophosgene: - An overview. SRI AUROBINDO. [Link]

-

Thiophosgene - React with Water to Develop Carbon Disulfide. SRI AUROBINDO. [Link]

- A kind of method that isothiocyanates is prepared using ethyl chloroformate.

-

Thiophosgene. Wikipedia. [Link]

-

Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. [Link]

-

Ethane, isothiocyanato-. NIST WebBook. [Link]

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]

- 7. Thiophosgene: - An overview [moltuslab.com]

- 8. Thiophosgene - Wikipedia [en.wikipedia.org]

- 9. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 10. CN107954909A - A kind of method that isothiocyanates is prepared using ethyl chloroformate - Google Patents [patents.google.com]

- 11. scbt.com [scbt.com]

- 12. echemi.com [echemi.com]

- 13. Ethane, isothiocyanato- [webbook.nist.gov]

An In-depth Technical Guide to Ethyl 3-Isothiocyanatobutyrate: A Versatile Building Block for Research and Drug Development

Abstract

Ethyl 3-isothiocyanatobutyrate is a bifunctional molecule featuring both an ester and a reactive isothiocyanate group. This unique combination makes it a valuable intermediate and building block in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, in-depth spectroscopic analysis, and a discussion of its current and potential applications, particularly in the realm of drug development as both a bioactive agent and a bioconjugation linker. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who seek to leverage the unique reactivity of this compound.

Core Chemical and Physical Properties

This compound is a sulfur-containing organic compound whose utility is defined by its fundamental physicochemical properties. A precise understanding of these characteristics is paramount for its effective use in a laboratory setting, influencing everything from reaction stoichiometry and solvent selection to purification and storage.

The molecular weight of 173.23 g/mol is a cornerstone for all quantitative experimental work.[1][2] The molecular formula, C₇H₁₁NO₂S, reveals the elemental composition and is essential for high-resolution mass spectrometry analysis.[1][2] The CAS Number, 206750-29-0, serves as a universal identifier for this specific chemical substance, ensuring unambiguous communication in research and commerce.[1][3][4]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 173.23 g/mol | [1][2] |

| Exact Mass | 173.05105 g/mol | |

| Molecular Formula | C₇H₁₁NO₂S | [2] |

| CAS Number | 206750-29-0 | [1][3][4] |

| IUPAC Name | ethyl 3-isothiocyanatobutanoate | [4] |

| Boiling Point | 87-88 °C at 5 mmHg | [2][4] |

| InChI Key | BJPWLYQGLIRJLZ-UHFFFAOYSA-N | [3][4] |

Synthesis and Purification

The preparation of ω-carbalkoxyalkyl isothiocyanates is reliably achieved from their corresponding amino acid ester hydrochlorides.[5] This established methodology provides a direct and efficient route to this compound from its amine precursor, Ethyl 3-aminobutanoate. The most common method involves the reaction of the primary amine with thiophosgene (CSCl₂) or a related thiocarbonyl transfer reagent.

The causality behind this choice of precursor is clear: the primary amine group of Ethyl 3-aminobutanoate provides a nucleophilic site for the electrophilic carbon of the thiocarbonyl reagent, leading to the formation of the isothiocyanate moiety in a well-understood and high-yielding transformation. The ethyl ester remains stable under these reaction conditions, preserving the bifunctional nature of the final product.

Experimental Protocol: Synthesis via Thiophosgene

This protocol describes a robust method for synthesizing this compound.

Materials:

-

Ethyl 3-aminobutanoate hydrochloride

-

Thiophosgene (CSCl₂)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Ethyl 3-aminobutanoate hydrochloride (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.

-

Thiophosgene Addition: In a separate, dry dropping funnel, prepare a solution of thiophosgene (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine suspension at 0 °C over 30-60 minutes. Caution: Thiophosgene is highly toxic and corrosive. This step must be performed in a well-ventilated chemical fume hood.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting amine.

-

Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is crucial for neutralizing excess acid and removing water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a clear or pale yellow oil. Confirm identity and purity using NMR and Mass Spectrometry.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, a robust prediction of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data can be made based on the molecule's structure and known chemical shift values for its constituent functional groups. These predictions serve as a benchmark for researchers to validate the successful synthesis and purity of the compound.

¹H NMR (Proton NMR)

-

Ethyl Ester Group: An ethyl group will present as a quartet (CH₂) and a triplet (CH₃). The quartet, corresponding to the methylene protons adjacent to the oxygen atom, is expected to appear downfield around 4.1-4.2 ppm . The triplet for the terminal methyl group will be further upfield, around 1.2-1.3 ppm .

-

Butyrate Backbone:

-

The methine proton (CH) at the C3 position, being adjacent to the electron-withdrawing isothiocyanate group, will be a multiplet (likely a sextet) around 3.8-4.0 ppm .

-

The methylene protons (CH₂) at the C2 position, adjacent to the carbonyl group, will appear as a doublet of doublets or a multiplet around 2.6-2.8 ppm .

-

The methyl group (CH₃) at the C4 position will be a doublet around 1.4-1.5 ppm , coupled to the C3 proton.

-

¹³C NMR (Carbon NMR)

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of 170-172 ppm .

-

Isothiocyanate Carbon (N=C=S): The central carbon of the isothiocyanate group typically appears in the range of 130-135 ppm . This peak can sometimes be broad due to the quadrupolar relaxation of the adjacent nitrogen atom.[6]

-

Ethyl Ester Carbons: The O-CH₂ carbon will be around 60-61 ppm , and the terminal CH₃ carbon will be around 14 ppm .

-

Butyrate Backbone Carbons:

-

The CH carbon (C3) attached to the NCS group is predicted to be around 50-55 ppm .

-

The CH₂ carbon (C2) adjacent to the carbonyl will be in the 40-45 ppm range.

-

The terminal CH₃ carbon (C4) is expected around 19-21 ppm .

-

IR (Infrared) Spectroscopy

-

Isothiocyanate (N=C=S): A very strong and characteristic broad absorption band is expected in the region of 2050-2150 cm⁻¹ due to the asymmetric stretching of the -N=C=S group.

-

Carbonyl (C=O): A strong, sharp absorption band will be present around 1730-1740 cm⁻¹ , characteristic of the ester carbonyl stretch.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will appear in the 1150-1250 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching bands will be observed in the 2850-3000 cm⁻¹ region.

Applications in Research and Drug Development

The dual functionality of this compound makes it a highly versatile molecule for advanced research, particularly in drug development and chemical biology. Its applications can be broadly categorized into its role as a bioactive isothiocyanate and its use as a heterobifunctional linker.

Bioactive Isothiocyanate Analogue

Isothiocyanates (ITCs) are a well-established class of phytochemicals, abundant in cruciferous vegetables, with significant chemopreventive and therapeutic properties.[1][2] Compounds like sulforaphane and phenethyl isothiocyanate (PEITC) are known to exert anti-cancer effects through multiple mechanisms, including inducing apoptosis, arresting the cell cycle, and modulating critical signaling pathways.[1][2][3]

This compound can be considered a synthetic analogue of these natural compounds. Its isothiocyanate group can react with nucleophilic cellular targets, such as cysteine residues on proteins, thereby modulating their function. Key pathways targeted by ITCs include:

-

Keap1-Nrf2 Pathway: ITCs are potent activators of the Nrf2 transcription factor, a master regulator of the cellular antioxidant response. By reacting with cysteine sensors on Keap1, ITCs release Nrf2, allowing it to upregulate the expression of phase II detoxification enzymes and antioxidant proteins.[7]

-

Apoptosis Induction: ITCs can trigger programmed cell death in cancer cells by modulating the MAPK signaling pathway, generating reactive oxygen species (ROS), and activating caspases.[2][8]

-

Cell Cycle Arrest: In various cancer cell lines, ITCs have been shown to cause cell cycle arrest, preventing cancer cell proliferation.[1]

The ester group of this compound can influence its pharmacokinetic properties, such as cell permeability and metabolic stability, potentially offering a different therapeutic window compared to naturally occurring ITCs.

Caption: Mechanism of action for isothiocyanates in cancer cells.

Heterobifunctional Linker for Bioconjugation

The distinct reactivity of the isothiocyanate and ester groups makes this molecule an excellent candidate for use as a heterobifunctional linker. The isothiocyanate group serves as a stable and efficient amine-reactive handle. It reacts readily with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable thiourea linkage.[9][10]

This property is highly valuable for:

-

Antibody-Drug Conjugates (ADCs): The isothiocyanate can be used to attach cytotoxic payloads to monoclonal antibodies, a key strategy in targeted cancer therapy.[10]

-

Radiopharmaceutical Development: Bifunctional chelates functionalized with an isothiocyanate group are used to conjugate radioactive metal ions to targeting biomolecules for PET imaging or radiotherapy.[9][11]

-

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for use in diagnostic assays and cellular imaging.

The ethyl ester group provides a second handle for chemical modification. It can be hydrolyzed under basic conditions to reveal a carboxylic acid, which can then be activated (e.g., as an NHS ester) to react with other nucleophiles, or it can be used in other ester-specific chemical transformations. This allows for the sequential or orthogonal conjugation of two different molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related isothiocyanates and esters provide clear guidance for safe handling. Isothiocyanates as a class are considered hazardous.

-

Toxicity: They are often toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Irritation and Corrosivity: They can cause severe skin burns and eye damage and are often lachrymators (tear-inducing).[2]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

Conclusion

This compound is a potent and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined synthesis, predictable spectroscopic signature, and dual chemical reactivity provide a solid foundation for its application. As a bioactive agent, it taps into the well-documented anti-cancer mechanisms of the isothiocyanate class. As a bifunctional linker, it offers a robust platform for the construction of complex bioconjugates. This guide provides the core technical knowledge required for its synthesis, characterization, and strategic implementation in advanced research applications.

References

- A Comparative Analysis of Isothiocyanate Analogs in Cancer Research: A Guide for Scientists and Drug Development Professionals. (n.d.). Benchchem. Retrieved January 17, 2026.

- Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (n.d.). Frontiers. Retrieved January 17, 2026.

- Are isothiocyanates potential anti-cancer drugs?. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026.

- Dual Roles of Sulforaphane in Cancer Treatment. (n.d.). Bentham Science. Retrieved January 17, 2026.

- Sulforaphane: An emergent anti-cancer stem cell agent. (2023). PMC - NIH. Retrieved January 17, 2026.

- Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. (n.d.). PMC - NIH. Retrieved January 17, 2026.

- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). PMC - NIH. Retrieved January 17, 2026.

- Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. (1984). MedChemExpress. Retrieved January 17, 2026.

- This compound | 206750-29-0. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.

- This compound | CAS 206750-29-0. (n.d.). SCBT - Santa Cruz Biotechnology. Retrieved January 17, 2026.

- 206750-29-0|this compound. (n.d.). BIOFOUNT. Retrieved January 17, 2026.

- ChemInform Abstract: Synthesis of Ethyl 4-Isothiocyanatobutanoate Derivatives. (2010).

- 206750-29-0, Ethyl 3-isothiocyanatobutanoate Formula. (n.d.). ECHEMI. Retrieved January 17, 2026.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 17, 2026.

- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). New Home Pages of Dr. Rainer Glaser. Retrieved January 17, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 8. Sulforaphane: An emergent anti-cancer stem cell agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

A-Technical-Guide-to-the-Reactivity-of-Ethyl-3-isothiocyanatobutyrate-with-Primary-Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between isothiocyanates and primary amines to form N,N'-disubstituted thioureas is a cornerstone transformation in synthetic and medicinal chemistry. This guide provides a comprehensive technical overview of the reactivity of a specific, yet representative isothiocyanate, ethyl 3-isothiocyanatobutyrate, with primary amines. We will delve into the fundamental reaction mechanism, explore the critical factors that govern reaction kinetics and yield, provide a detailed experimental protocol for a model synthesis, and discuss the broad applications of the resulting thiourea derivatives in the field of drug development. This document is intended to serve as a practical resource, blending established chemical principles with actionable, field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Versatile Thiourea Synthesis

The coupling of an isothiocyanate with a primary amine is a highly efficient and versatile method for constructing the thiourea functional group.[1][2] This reaction is characterized by its simplicity, high atom economy, and typically mild reaction conditions, often resulting in high yields of the desired product.[2] this compound serves as a key building block, incorporating an ester moiety that allows for further synthetic manipulation. Primary amines, with their vast structural diversity, provide a gateway to extensive libraries of thiourea derivatives.

The resulting N,N'-disubstituted thioureas are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[3][4][5][6] The thiourea moiety's ability to form strong hydrogen bonds allows these compounds to act as effective enzyme inhibitors and anion sensors.[2] Consequently, thiourea derivatives have been explored as potential anticancer, antiviral, antibacterial, and anti-inflammatory agents, making the study of their synthesis a critical aspect of modern drug discovery.[3][6][7]

The Core Reaction: Nucleophilic Addition

Mechanism of Thiourea Formation

The reaction proceeds through a classic nucleophilic addition mechanism.[1] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This electrophilicity is due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The initial attack results in the formation of a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.[1]

Caption: Mechanism of thiourea formation.

Characteristics of this compound

This compound is an aliphatic isothiocyanate. The reactivity of the isothiocyanate group is influenced by the electronic nature of its substituent. In this case, the ethyl butyrate chain is an electron-donating group, which slightly reduces the electrophilicity of the isothiocyanate carbon compared to aryl isothiocyanates with electron-withdrawing groups. However, it remains sufficiently reactive for efficient coupling with most primary amines.

The Role of the Primary Amine

The nucleophilicity of the primary amine is a key determinant of the reaction rate. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines.[8] The presence of electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect. Steric hindrance around the amine nitrogen can also slow the reaction.

Factors Influencing Reactivity and Yield

Controlling the reaction conditions is crucial for optimizing the yield and purity of the thiourea product. Several factors can significantly impact the rate of reaction.[9][10][11][12]

| Factor | Effect on Reaction Rate | Rationale |

| Concentration | Increased concentration leads to a faster rate. | Higher concentration increases the frequency of collisions between reactant molecules.[9][12] |

| Temperature | Increased temperature leads to a faster rate. | Provides molecules with greater kinetic energy, increasing the likelihood of successful collisions.[10][12] |

| Solvent | Polar aprotic solvents (e.g., DCM, THF, Acetonitrile) are generally preferred. | These solvents effectively solvate the reactants without interfering with the nucleophilic attack. |

| Steric Hindrance | Increased steric bulk on the amine or isothiocyanate slows the reaction. | Hinders the approach of the nucleophilic amine to the electrophilic carbon.[13] |

| Catalyst | A base (e.g., triethylamine) can be beneficial, especially with less reactive amines. | Can deprotonate the amine, increasing its nucleophilicity.[8] |

Experimental Protocol: Synthesis of a Model Thiourea

This section outlines a general procedure for the synthesis of an N,N'-disubstituted thiourea from this compound and a representative primary amine.

Materials and Reagents

-

This compound

-

Primary amine (e.g., benzylamine)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Hexane (for washing/purification)

-

Silica gel for column chromatography (if necessary)

-

TLC plates

Caption: General experimental workflow for thiourea synthesis.

Step-by-Step Procedure

-

To a solution of the primary amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add this compound (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1-4 hours), evaporate the solvent under reduced pressure.

-

Wash the crude product with hexane to remove any unreacted isothiocyanate.[14]

-

If further purification is required, perform column chromatography on silica gel.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Characterization

The formation of the thiourea product can be confirmed by various spectroscopic methods.[14][15][16]

-

¹H NMR: Appearance of broad signals for the N-H protons, typically in the range of 5.5-8.5 ppm.[14][15]

-

¹³C NMR: A characteristic signal for the thiocarbonyl carbon (C=S) in the range of 178-184 ppm.[14][15]

-

FT-IR: Presence of N-H stretching vibrations around 3100-3400 cm⁻¹ and a strong C=S stretching band around 700-850 cm⁻¹ and 1300-1400 cm⁻¹.[15]

-

Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product.[14][16]

Applications in Drug Development

The thiourea scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3][4][5][6] The ability of the two N-H groups to act as hydrogen bond donors allows for strong and specific interactions with biological targets.

-

Anticancer Agents: Many thiourea derivatives have shown promising anticancer activity by inhibiting various kinases and other enzymes involved in cell proliferation.[6][7]

-

Antiviral Agents: Certain thiourea-containing compounds have been identified as potent inhibitors of viral replication, including for HIV.[4]

-

Antibacterial and Antifungal Agents: The thiourea moiety is present in several compounds with significant activity against various bacterial and fungal strains.[3][4]

Safety Considerations

Isothiocyanates can be lachrymatory and irritants. It is essential to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Primary amines can also be corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The reaction of this compound with primary amines is a robust and highly efficient method for the synthesis of a diverse range of N,N'-disubstituted thioureas. A thorough understanding of the reaction mechanism and the factors that influence its rate allows for the rational design of synthetic routes to novel compounds with potential therapeutic applications. The straightforward nature of the reaction, coupled with the biological significance of the products, ensures that this transformation will remain a valuable tool for researchers in organic synthesis and drug discovery.

References

- Benchchem.

- Benchchem.

- Organic Chemistry Portal.

- ResearchGate.

- ACS Publications. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3.

- ACS Publications. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3.

- ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.

- Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.

- Science Publishing Group. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.

- PubMed Central. Mechanochemical synthesis of thioureas, ureas and guanidines.

- MDPI.

- PubMed Central. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.

-

Organic Syntheses. methylthiourea. [Link]

- Taylor & Francis Online. Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia.

- Benchchem.

- ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)

- Oriental Journal of Chemistry. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions.

- ResearchGate.

- ChemRxiv.

- Journal of the American Chemical Society. Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea.

- MDPI.

- Organic Chemistry Portal.

- CK-12 Foundation.

- Monash University.

- Unknown.

- Reddit.

- Pressbooks.

- MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. monash.edu [monash.edu]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis of Ethyl 3-Isothiocyanatobutyrate from Ethyl 3-Aminobutyrate

Introduction

Ethyl 3-isothiocyanatobutyrate is a valuable chemical intermediate whose utility spans various domains of organic synthesis and drug development. The isothiocyanate (-N=C=S) functional group is a versatile electrophile, readily reacting with nucleophiles to form thioureas, thiocarbamates, and various heterocyclic systems, which are prominent scaffolds in medicinal chemistry.[1][2] Isothiocyanates are also found in nature and are recognized for a range of biological activities, including anticancer and antimicrobial properties.[3][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of this compound from its primary amine precursor, ethyl 3-aminobutyrate. We will explore the primary synthetic routes, delve into the underlying reaction mechanisms, present detailed experimental protocols, and discuss critical safety considerations. The focus is on providing not just a set of instructions, but a framework of understanding, enabling scientists to make informed decisions and adapt these methodologies to their specific research contexts.

Part 1: Mechanistic Considerations and Reagent Selection

The conversion of a primary amine to an isothiocyanate is fundamentally a process of introducing a thiocarbonyl (C=S) group. The choice of reagent for this transformation is the most critical decision, balancing reactivity, substrate scope, yield, and, most importantly, safety.

The Thiophosgene Route: The Classic but Hazardous Approach

Historically, thiophosgene (CSCl₂) has been the reagent of choice for this transformation due to its high reactivity and the often straightforward nature of the reaction.[5][6]

Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine onto the highly electrophilic carbon atom of thiophosgene. This is followed by the stepwise elimination of two molecules of hydrogen chloride, typically facilitated by a non-nucleophilic base like triethylamine, to yield the final isothiocyanate product.[5]

While effective, the extreme toxicity of thiophosgene cannot be overstated. It is a severe irritant, lachrymatory, and can cause delayed pulmonary edema upon inhalation.[1][2] Its use is highly regulated and requires stringent engineering controls, such as dedicated chemical fume hoods, and extensive personal protective equipment.[7][8][9] For this reason, its application is generally limited to situations where alternative methods have proven ineffective.

Carbon Disulfide-Based Methods: Safer and More Versatile Alternatives

Modern synthetic chemistry has largely shifted towards safer, more environmentally benign methods that avoid the use of thiophosgene.[10] The most prevalent of these involves the use of carbon disulfide (CS₂) as the thiocarbonyl source.[11] This approach is a two-stage process, which can often be performed in a single pot.

Stage 1: Dithiocarbamate Salt Formation The primary amine (ethyl 3-aminobutyrate) reacts with carbon disulfide in the presence of a base (e.g., triethylamine, sodium hydroxide, or potassium carbonate) to form a dithiocarbamate salt intermediate.[3][11] This reaction is generally fast and efficient.

Stage 2: Desulfurization of the Dithiocarbamate Salt The crucial step is the decomposition of the dithiocarbamate salt, which requires a "desulfurizing" agent to facilitate the elimination of a sulfur equivalent and form the N=C=S bond. A variety of reagents have been developed for this purpose, offering a range of reaction conditions and functional group compatibility.[3][4]

Common Desulfurizing Agents:

-

Tosyl Chloride (TsCl): A facile and general protocol relies on the tosyl chloride-mediated decomposition of the in-situ generated dithiocarbamate salt.[3][12] This method is known for its good yields and relatively mild conditions.

-

Iodine (I₂): Iodine can be used to mediate the decomposition, often in a biphasic water/ethyl acetate system with sodium bicarbonate as the base.[13] This offers advantages in terms of cost and ease of workup, as impurities can be partitioned into the aqueous layer.[13]

-

Phosgene Equivalents (Triphosgene, BTC): Solid and therefore more easily handled phosgene substitutes like bis(trichloromethyl)carbonate (BTC), also known as triphosgene, are effective reagents for this transformation.[14][15] They convert the dithiocarbamate salt to the isothiocyanate under mild conditions.[14][15]

-

Sodium Persulfate (Na₂S₂O₈): This method provides a green and practical procedure, using water as the solvent, which is highly advantageous for large-scale preparations and for synthesizing chiral isothiocyanates.[3][16]

The choice of a CS₂-based method is a self-validating system for safety and practicality. It replaces a single, highly toxic reagent with a combination of less hazardous and more manageable chemicals, broadening the applicability of isothiocyanate synthesis in standard laboratory settings.

Part 2: Experimental Protocols & Data

The following protocols are presented on a representative laboratory scale. All operations involving volatile and hazardous chemicals must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Physicochemical Data Summary

| Property | Ethyl 3-aminobutyrate (Starting Material) | This compound (Product) |

| CAS Number | 5303-65-1 | 206750-29-0 |

| Molecular Formula | C₆H₁₃NO₂ | C₇H₁₁NO₂S[17] |

| Molecular Weight | 131.17 g/mol | 173.24 g/mol [17] |

| Appearance | Colorless liquid | Colorless to pale yellow liquid |

| Boiling Point | 60-61 °C / 13 mmHg | 88 °C / 5 mmHg[17] |

| Density | 0.894 g/mL at 25 °C | ~1.05 g/mL (estimated) |

Protocol 1: Synthesis via Carbon Disulfide and Tosyl Chloride

This protocol is recommended for its reliability, high yield, and avoidance of highly toxic reagents.[3][12]

Materials and Reagents:

-

Ethyl 3-aminobutyrate (1.31 g, 10.0 mmol)

-

Triethylamine (2.02 g, 2.78 mL, 20.0 mmol)

-

Carbon disulfide (0.91 g, 0.72 mL, 12.0 mmol)

-

p-Toluenesulfonyl chloride (Tosyl Chloride, 1.91 g, 10.0 mmol)

-

Dichloromethane (CH₂Cl₂, anhydrous, 50 mL)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyl 3-aminobutyrate (10.0 mmol) and anhydrous dichloromethane (30 mL).

-

Add triethylamine (20.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.

-

Slowly add carbon disulfide (12.0 mmol) dropwise to the stirred solution over 10 minutes. The formation of the triethylammonium dithiocarbamate salt may be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

In a separate beaker, dissolve tosyl chloride (10.0 mmol) in anhydrous dichloromethane (20 mL).

-

Add the tosyl chloride solution dropwise to the reaction mixture at 0 °C over 20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation (lit. bp 88 °C / 5 mmHg) to yield this compound as a colorless to pale yellow liquid.[17]

Protocol 2: Synthesis via Thiophosgene (Expert Use Only)

CRITICAL SAFETY WARNING: Thiophosgene is extremely toxic, corrosive, and volatile.[7][18] This procedure must only be performed by experienced personnel in a high-performance chemical fume hood.[8] An emergency plan must be in place, and personnel must not work alone.[8] All glassware and waste must be decontaminated with a basic solution (e.g., aqueous NaOH) before removal from the hood.

Materials and Reagents:

-

Ethyl 3-aminobutyrate (1.31 g, 10.0 mmol)

-

Triethylamine (2.23 g, 3.07 mL, 22.0 mmol)

-

Thiophosgene (1.15 g, 0.77 mL, 10.0 mmol)

-

Dichloromethane (CH₂Cl₂, anhydrous, 50 mL)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

To a dry 100 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add ethyl 3-aminobutyrate (10.0 mmol) and triethylamine (22.0 mmol) in anhydrous dichloromethane (30 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Dissolve thiophosgene (10.0 mmol) in anhydrous dichloromethane (20 mL) and place it in the dropping funnel.

-

Add the thiophosgene solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature below 5 °C. A precipitate of triethylammonium hydrochloride will form.

-

After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture over 50 mL of ice-water in a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with cold water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation as described in Protocol 1.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR (CDCl₃) | Peaks corresponding to the ethyl ester (triplet ~1.2 ppm, quartet ~4.1 ppm), the methyl group (doublet ~1.4 ppm), the methylene group (~2.6 ppm), and the methine proton (~4.0 ppm). |

| ¹³C NMR (CDCl₃) | Resonances for the ester carbonyl, the isothiocyanate carbon (~130-135 ppm), and the aliphatic carbons. |

| FT-IR (neat) | A very strong, characteristic broad absorption band in the range of 2050-2150 cm⁻¹ corresponding to the asymmetric stretch of the -N=C=S group. A strong C=O stretch will also be present around 1735 cm⁻¹. |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 173. |

Part 3: Workflow Visualization

The following diagram illustrates the comparative workflows for the synthesis of this compound using both the safer carbon disulfide method and the traditional thiophosgene route.

Caption: Comparative synthetic routes to this compound.

Conclusion and Safety Imperatives

This guide has detailed two primary methods for the synthesis of this compound from its amine precursor. While the thiophosgene method is historically significant, modern laboratory practice strongly favors the use of carbon disulfide-based protocols.[10] These alternative routes, particularly with desulfurizing agents like tosyl chloride or iodine, offer comparable or superior yields without the extreme handling risks and engineering requirements associated with thiophosgene.[12][13]

For any chemical synthesis, a thorough review of the Safety Data Sheet (SDS) for every reagent is mandatory before beginning work.[8] A risk assessment should be conducted to identify potential hazards and implement appropriate controls. The principles of green chemistry, such as the selection of less hazardous reagents and solvents, should always guide the synthetic chemist's choices.[16] By integrating a deep understanding of the reaction mechanism with a steadfast commitment to safety, researchers can effectively and responsibly synthesize this compound for their scientific endeavors.

References

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

Chen, Z., et al. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(5), 1083-1088. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. [Link]

-

The Brückner Research Group. (n.d.). CB-LSOP-Thiophosgene. [Link]

-

TradeIndia. (2020). Safety Measure to Follow When Working With Thiophosgene. [Link]

-

Kim, J., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746-1752. [Link]

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. SULFUR REPORTS, 1(1), 1-100. [Link]

-

Srivastava, R., et al. (2016). Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization of dithiocarbamic acid salts. Cogent Chemistry, 2(1). [Link]

-

Li, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 41-46. [Link]

-

Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. [Link]

-

Németh, A. G., et al. (2021). 4-Dimethylaminopyridine-Catalyzed Synthesis of Isothiocyanates from Amines and Carbon disulfide. Catalysts, 11(8), 947. [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(8), 1746-1752. [Link]

-

Németh, A. G., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(15), 5003. [Link]

-

Wikipedia. (n.d.). Thiophosgene. [Link]

-

Tan, J. Y., et al. (2021). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 17, 1246–1300. [Link]

-

Correia, V. G., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3134-3142. [Link]

-

ResearchGate. (n.d.). A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. [Link]

-

Blogger. (2023). Thiophosgene - React with Water to Develop Carbon Disulfide. [Link]

-

Blogger. (2020). Thiophosgene: - An overview. [Link]

-

MDPI. (2024). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. [Link]

- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)

-

NIST. (n.d.). Ethyl 4-isothiocyanatobutyrate. [Link]

- Google Patents. (n.d.).

-

NIST. (n.d.). Ethyl 3-coumarincarboxylate. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.

Sources

- 1. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 2. Thiophosgene: - An overview [moltuslab.com]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiophosgene - Wikipedia [en.wikipedia.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. tandfonline.com [tandfonline.com]

- 14. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. 206750-29-0 Cas No. | Ethyl DL-3-isothiocyanatobutyrate | Matrix Scientific [matrixscientific.com]

- 18. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to Ethyl 3-Isothiocyanatobutyrate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 3-isothiocyanatobutyrate, a molecule of interest for researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical structure, synthesis, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its role as a covalent modifier in drug design.

Introduction: The Isothiocyanate Warhead in Covalent Inhibition

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. In recent years, ITCs have garnered significant attention in drug discovery due to their ability to act as "warheads" in targeted covalent inhibitors.[1][2] Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[3] The electrophilic carbon atom of the isothiocyanate moiety is highly reactive towards nucleophilic residues on proteins, most notably the thiol group of cysteine residues.[1] This reactivity makes ITCs valuable tools for designing specific and potent inhibitors for a range of therapeutic targets. This compound, with its ester functionality and a chiral center, presents an interesting scaffold for the development of novel covalent inhibitors.

Physicochemical Properties of this compound